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molecular formula C9H6BrN B023445 4-Bromoisoquinoline CAS No. 1532-97-4

4-Bromoisoquinoline

Cat. No. B023445
M. Wt: 208.05 g/mol
InChI Key: SCRBSGZBTHKAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03956301

Procedure details

The same general procedure set forth in Example 1 above was followed. In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer was placed 33.3 g. (0.20 mole) of isoquinoline hydrochloride, together with 50 ml. of nitrobenzene, and the mixture was stirred and heated to about 180°C. to give a clear yellow solution. To this solution was added dropwise, via the dropping funnel, over a period of 1 hour and 13 minutes, 35.2 g. (0.22 mole) of bromine. The evolution of hydrogen chloride was smooth from the start to the completion of the addition of the bromine. After all the bromine had been added, the reaction mixture was of a single phase, amber red in color. Heating at about 180°C. and stirring were continued after addition of the bromine had been completed. An hour later, a few crystals of a solid material started to collect in the flask near the condenser. After 3 hours and 15 minutes of heating and stirring a very thin slurry of crystals had begun to form and hydrogen chloride evolution had become very slow. After 4 hours and 45 minutes of heating and stirring, the evolution of hydrogen chloride had practically ceased.
Name
isoquinoline hydrochloride
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.22 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1.[N+](C1C=CC=CC=1)([O-])=O.[Br:21]Br.Cl>>[Br:21][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:2]=[N:3][CH:4]=1 |f:0.1|

Inputs

Step One
Name
isoquinoline hydrochloride
Quantity
0.2 mol
Type
reactant
Smiles
Cl.C1=NC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Three
Name
Quantity
0.22 mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
thermometer, and stirrer was placed
CUSTOM
Type
CUSTOM
Details
to give a clear yellow solution
ADDITION
Type
ADDITION
Details
To this solution was added dropwise, via the dropping funnel, over a period of 1 hour and 13 minutes
Duration
13 min
TEMPERATURE
Type
TEMPERATURE
Details
Heating at about 180°C.
CUSTOM
Type
CUSTOM
Details
An hour
CUSTOM
Type
CUSTOM
Details
to collect in the flask near the condenser
TEMPERATURE
Type
TEMPERATURE
Details
15 minutes of heating
Duration
15 min
STIRRING
Type
STIRRING
Details
stirring a very thin slurry of crystals
CUSTOM
Type
CUSTOM
Details
to form
WAIT
Type
WAIT
Details
After 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
45 minutes of heating
Duration
45 min
STIRRING
Type
STIRRING
Details
stirring

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1=CN=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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